molecular formula C10H8N4O2S2 B1664388 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide CAS No. 63735-71-7

6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B1664388
CAS RN: 63735-71-7
M. Wt: 280.3 g/mol
InChI Key: MQUYTXDAVCOCMX-UHFFFAOYSA-N
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Description

6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide (PITD) is a synthetic, sulfur-containing heterocyclic compound that has been studied for its potential use in pharmaceutical applications. PITD is part of a larger class of compounds known as thiadiazoles, which are characterized by their sulfur-containing heterocyclic ring systems. PITD has been studied for its potential use in a variety of scientific research applications, including in vivo and in vitro studies.

Scientific Research Applications

Antibacterial Activity

6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides have demonstrated significant antibacterial activity. Studies have shown that derivatives of this compound exhibit high effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. These properties are comparable to known antibacterial agents like sulfamethoxazole and Norfloxacin. However, their effectiveness is moderate against bacteria like Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad et al., 2000).

Antitumor Agents

Research into antitumor applications has identified that derivatives of 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide show significant cytotoxic effects against various human tumor cell lines. This includes cells from solid tumors such as non-small cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancer, as well as some leukemia and renal cancer cell lines. The introduction of specific groups into the molecule has been found to enhance its antitumor activity (Gadad et al., 1999).

Antimicrobial Activity of Novel Sulfides and Sulfones

Novel sulfides and sulfones derived from 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide have been synthesized and demonstrated notable antibacterial and antifungal activities. These compounds were tested against a variety of microorganisms, showcasing their broad-spectrum antimicrobial properties (Belavagi et al., 2015).

Anticonvulsant and Analgesic Activities

6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides have also been studied for their anticonvulsant and analgesic activities. Certain derivatives of this compound provided significant protection against convulsions and seizures and showed superior analgesic activity compared to standard drugs like acetylsalicylic acid (Khazi et al., 1996).

Antitubercular Activity

This compound and its derivatives have shown promising results in combating tuberculosis. Certain derivatives displayed high inhibitory activity against Mycobacterium tuberculosis H37Rv, along with activity against other bacterial and fungal species (Kolavi et al., 2006).

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUYTXDAVCOCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213176
Record name AEG-3482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide

CAS RN

63735-71-7
Record name AEG-3482
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AEG-3482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEG-3482
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
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6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 3
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 4
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 5
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 6
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide

Citations

For This Compound
5
Citations
KR Alagawadi, SG Alegaon - Arabian Journal of Chemistry, 2011 - Elsevier
The synthesis and antimicrobial activity of 2,4-thiazolidinedione derivatives 5a–g and 6a–g are described. The structures of the newly synthesized compounds were confirmed by IR, …
Number of citations: 95 www.sciencedirect.com
H Ibraheem, Y Al-Majedy… - Systematic Reviews in …, 2018 - researchgate.net
4-Thiadiazole (1, 3, 4-thiadiazole) nucleus displayed noteworthy industrial efficiencies and has shown various biological activities, especially as a cancer chemo preventive agent. 4-…
Number of citations: 16 www.researchgate.net
F Roselli, P Livrea, OFX Almeida - PLoS one, 2011 - journals.plos.org
The early stages of Alzheimer's disease are marked by synaptic dysfunction and loss. This process results from the disassembly and degradation of synaptic components, in particular of …
Number of citations: 41 journals.plos.org
I Guha, I Slamova, S Chun, A Clegg, M Golos… - Neurobiology of …, 2016 - Elsevier
During the course of normal aging, certain populations of nerve growth factor (NGF)-responsive neurons become selectively vulnerable to cell death. Studies using dissociated neurons …
Number of citations: 1 www.sciencedirect.com
IT Guha - 2017 - discovery.ucl.ac.uk
In ageing, sub-populations of nerve growth factor (NGF)-responsive neurons are susceptible to neurodegeneration. Whereas aged sympathetic neurons lose their survival dependence …
Number of citations: 2 discovery.ucl.ac.uk

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